4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors typically bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple signaling pathways, including the pi3k/akt, mapk/erk, and stat pathways , which regulate cell survival, proliferation, and differentiation.
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization under acidic conditions . Another method includes the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form the desired pyrazolo[4,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-3H-pyrazolo[4,3-c]pyridine: A closely related compound with similar structural features.
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine: Another pyrazolopyridine derivative with distinct functional groups.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: A more complex derivative with additional substituents.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].
Q2: How does the structure of this compound derivatives relate to their biological activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.
Q3: Have this compound derivatives shown promise as potential therapeutics?
A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.
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